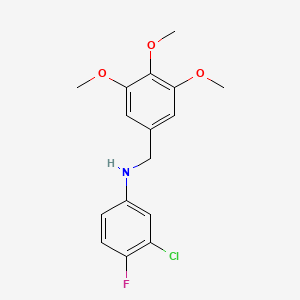
2-acetylphenyl 3-bromo-4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetylphenyl 3-bromo-4-methoxybenzoate, also known as Bromoacetyl salicylate, is a synthetic compound that belongs to the class of organic compounds known as benzoates. It is widely used in scientific research, particularly in the field of medicinal chemistry, due to its unique properties and potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-acetylphenyl 3-bromo-4-methoxybenzoate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been shown to inhibit the growth of cancer cells and possess antimicrobial activity. Its unique properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2-acetylphenyl 3-bromo-4-methoxybenzoate is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, pain, and fever. By inhibiting the production of prostaglandins, 2-acetylphenyl 3-bromo-4-methoxybenzoate reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-acetylphenyl 3-bromo-4-methoxybenzoate has been shown to have various biochemical and physiological effects. It reduces the production of inflammatory cytokines, such as TNF-alpha, IL-1beta, and IL-6. It also inhibits the expression of COX-2, an enzyme involved in the production of prostaglandins. Additionally, it has been shown to reduce oxidative stress and inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-acetylphenyl 3-bromo-4-methoxybenzoate in lab experiments is its unique properties. It possesses anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. Additionally, it has been shown to inhibit the growth of cancer cells and possess antimicrobial activity. However, one of the limitations of using 2-acetylphenyl 3-bromo-4-methoxybenzoate in lab experiments is its potential toxicity. It is important to use the compound in appropriate concentrations and follow safety protocols.
Direcciones Futuras
There are several future directions for the study of 2-acetylphenyl 3-bromo-4-methoxybenzoate. One potential direction is the development of new drugs for the treatment of various diseases, such as cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 2-acetylphenyl 3-bromo-4-methoxybenzoate and its potential side effects. Furthermore, studies on the pharmacokinetics and pharmacodynamics of the compound can help optimize its therapeutic potential. Lastly, the synthesis of new derivatives of 2-acetylphenyl 3-bromo-4-methoxybenzoate can help identify compounds with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, 2-acetylphenyl 3-bromo-4-methoxybenzoate is a synthetic compound with unique properties and potential therapeutic applications. Its anti-inflammatory, analgesic, and antipyretic properties make it a promising candidate for the development of new drugs. Additionally, it has been shown to inhibit the growth of cancer cells and possess antimicrobial activity. However, further studies are needed to fully understand its mechanism of action and potential side effects. The synthesis of new derivatives can help identify compounds with improved efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of 2-acetylphenyl 3-bromo-4-methoxybenzoate involves the reaction of salicylic acid with acetic anhydride and bromine in the presence of a catalyst. The reaction yields a white crystalline solid, which is then purified by recrystallization to obtain pure 2-acetylphenyl 3-bromo-4-methoxybenzoate.
Propiedades
IUPAC Name |
(2-acetylphenyl) 3-bromo-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO4/c1-10(18)12-5-3-4-6-14(12)21-16(19)11-7-8-15(20-2)13(17)9-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZCHDFARMHTLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylphenyl 3-bromo-4-methoxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline](/img/structure/B5876293.png)
![N-cyclohexyl-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5876299.png)
![ethyl 4-{[(3-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5876302.png)



![1-{[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B5876345.png)
![N'~1~,N'~3~-bis({[(4-chlorophenyl)amino]carbonyl}oxy)propanediimidamide](/img/structure/B5876352.png)




